5-Methyl-2-propan-2-ylphenol;iodide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14IO- |
|---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylphenol;iodide |
InChI |
InChI=1S/C10H14O.HI/c1-7(2)9-5-4-8(3)6-10(9)11;/h4-7,11H,1-3H3;1H/p-1 |
InChI Key |
PVTJHUVQPZGOCW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)O.[I-] |
Origin of Product |
United States |
Synthetic Methodologies for Iodinated 5 Methyl 2 Propan 2 Ylphenol and Its Advanced Derivatives
Direct Halogenation Strategies
Direct halogenation represents the most straightforward approach to introduce an iodine atom onto the aromatic ring of carvacrol (B1668589). These methods typically involve the use of molecular iodine or other iodinating agents, with careful control of reaction conditions to achieve the desired regioselectivity.
Regioselective Iodination of Carvacrol (5-Methyl-2-propan-2-ylphenol) Using Iodine/Iodide Systems
The direct iodination of carvacrol using molecular iodine (I₂) is a common method. The regioselectivity of this reaction is highly dependent on the reaction conditions. The hydroxyl and isopropyl groups on the carvacrol ring direct the electrophilic substitution to the ortho and para positions. Due to the steric hindrance from the bulky isopropyl group, iodination often favors the less hindered positions. The use of an iodine/potassium iodide (I₂/KI) system can facilitate the reaction by forming the more reactive triiodide ion (I₃⁻). organic-chemistry.org
Key findings from research indicate that the reaction can be influenced by various factors to control the product distribution. For instance, the choice of base and solvent plays a crucial role in determining the position of iodination.
Exploration of Reaction Conditions and Solvent Effects for Selective Iodination
The solvent system employed in the direct iodination of carvacrol significantly impacts the reaction's outcome. Polar solvents can influence the reactivity of the iodinating species and the stability of the intermediates, thereby affecting the regioselectivity. For example, performing the iodination in different solvents can alter the ratio of ortho- to para-iodinated products. researchgate.net
One effective and mild method for the regioselective iodination of phenols and their analogues is the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA). This system has been shown to provide high to excellent yields of mono-iodinated products at room temperature. researchgate.net For sensitive substrates like phenols, methods utilizing NIS under neutral conditions or even solvent-free grinding methods have been developed, offering high yields and selectivity in short reaction times. researchgate.netcolab.ws
Table 1: Regioselective Iodination of Phenols using N-Iodosuccinimide (NIS)
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenol (B47542) | 4-Iodophenol | 98 | researchgate.net |
| o-Cresol | 4-Iodo-2-methylphenol | 99 | researchgate.net |
| m-Cresol | 4-Iodo-3-methylphenol | 99 | researchgate.net |
| p-Cresol | 2-Iodo-4-methylphenol | 98 | researchgate.net |
| 3,5-Dichlorophenol | 2,6-Dichloro-4-iodophenol | 57 | nih.gov |
This table presents a selection of reported yields for the iodination of various phenols using NIS, highlighting the high efficiency of this reagent.
Approaches Employing Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective methods for a variety of transformations, including the functionalization of phenols. These reagents, existing in higher oxidation states (typically +3 or +5), can effect oxidative dearomatization and controlled iodination of phenolic substrates.
Oxidative Functionalization and Dearomatization of Phenolic Substrates
Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are widely used for the oxidative dearomatization of phenols. researchgate.net This process converts the planar aromatic ring into a three-dimensional cyclohexadienone structure, a valuable scaffold in natural product synthesis. researchgate.netnih.gov The reaction proceeds through the formation of an aryloxy-λ³-iodane intermediate, which can then undergo nucleophilic attack to yield the dearomatized product. researchgate.net The nature of the nucleophile, which can be either intramolecular or intermolecular, dictates the final product structure.
Application of Iodine(III) and Iodine(V) Reagents in Controlled Iodination
Both iodine(III) and iodine(V) reagents can be utilized for the controlled iodination and further functionalization of phenols.
Iodine(III) Reagents: Phenyliodine(III) diacetate (PIDA) is a versatile reagent that can mediate a range of transformations on phenolic substrates. wikipedia.orgenamine-genez.comresearchgate.netresearchgate.netmdpi.comorganic-chemistry.org In the presence of appropriate nucleophiles, PIDA can facilitate the introduction of various functional groups onto the aromatic ring. The mechanism often involves the initial formation of a phenoxyiodonium(III) species, which then reacts with the nucleophile.
Iodine(V) Reagents: Iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX), are known for their ability to effect highly selective ortho-oxidation of phenols, leading to the formation of o-quinones or o-quinols. nih.gov This high regioselectivity is attributed to a proposed mechanism involving a 2,3-sigmatropic rearrangement of an initial iodane (B103173) intermediate. researchgate.net The use of I(V) reagents has proven to be one of the most effective methods for achieving this challenging transformation under mild conditions. nih.gov These reagents have been successfully applied in the dearomatization of a variety of phenols, including those with electron-donating groups. nih.gov
Table 2: Oxidative Dearomatization of Phenols with Hypervalent Iodine Reagents
| Phenol Substrate | Hypervalent Iodine Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Alkylphenols | Chiral λ⁵-iodanes | ortho-Quinol cyclodimer | up to 68% ee | researchgate.net |
| Phenols with nucleophiles | PIDA/PIFA | Cyclohexadienone | Varies | researchgate.net |
| Polycyclic Aromatic Phenols | IBX | ortho-Quinone | Good | nih.gov |
This table summarizes the application of hypervalent iodine reagents in the oxidative dearomatization of various phenolic substrates, showcasing the formation of valuable synthetic intermediates.
Diversification Strategies for Advanced 5-Methyl-2-propan-2-ylphenol Derivatives
The introduction of an iodine atom onto the carvacrol scaffold provides a versatile handle for a wide array of subsequent chemical transformations, enabling the synthesis of a diverse range of advanced derivatives. The carbon-iodine bond is particularly amenable to participation in various palladium-catalyzed cross-coupling reactions.
Prominent among these are the Suzuki-Miyaura and Sonogashira coupling reactions. rsc.orgnih.govlibretexts.orgorganic-chemistry.orgresearchgate.netnih.govresearchgate.netorganic-chemistry.orgzendy.io The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the iodo-carvacrol derivative with an organoboron compound. rsc.orgnih.govnih.govorganic-chemistry.orgzendy.io This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between the iodo-carvacrol and a terminal alkyne, providing access to arylethynyl structures. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.net
Beyond cross-coupling reactions, the iodinated carvacrol can serve as a precursor for the synthesis of various heterocyclic compounds. nih.govresearchgate.netnih.gov The iodo group can be displaced by various nucleophiles or participate in cyclization reactions to form fused or spirocyclic heterocyclic systems. For example, intramolecular cyclization of suitably functionalized iodo-carvacrol derivatives can lead to the formation of benzofurans, indoles, or other heterocyclic cores. nih.gov
Furthermore, the iodinated carvacrol can be used in the synthesis of novel organometallic complexes. nih.govmt.comresearchgate.netresearchgate.netdntb.gov.ua The iodine atom can be involved in oxidative addition reactions with various metal centers, leading to the formation of stable organometallic species with potential catalytic or material science applications. The synthesis of Schiff base and subsequent copper complexes from carvacrol derivatives has been reported, indicating the potential for creating diverse metal complexes. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-Methyl-2-propan-2-ylphenol;iodide |
| 5-Methyl-2-propan-2-ylphenol |
| Carvacrol |
| Iodo-carvacrol |
| Phenyliodine(III) diacetate |
| Phenyliodine(III) bis(trifluoroacetate) |
| N-Iodosuccinimide |
| 2-Iodoxybenzoic acid |
| Potassium iodide |
Synthesis of Ether and Ester Derivatives from Iodinated Carvacrol
The hydroxyl group of iodinated carvacrol provides a reactive site for the synthesis of ether and ester derivatives, allowing for the modulation of the molecule's physicochemical properties.
The synthesis of ether derivatives is commonly achieved by reacting iodinated carvacrol with appropriate alkyl or aryl halides. nih.gov A general method involves the reaction of iodinated carvacrol with a suitable bromide in the presence of a base like potassium carbonate in a solvent such as N,N'-dimethylformamide (DMF) under an inert atmosphere. nih.gov This approach allows for the introduction of a wide variety of substituents, leading to a library of ether derivatives with diverse structural features.
Ester derivatives of iodinated carvacrol are typically synthesized through acylation reactions. Traditional methods involve the reaction of iodinated carvacrol with acetyl chloride or acetic anhydride (B1165640). researchgate.net The reaction with acetyl chloride is often carried out in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521) in solvents such as dichloromethane, tetrahydrofuran, acetonitrile, or acetone (B3395972) at low temperatures. researchgate.net Alternatively, acetic anhydride can be used with catalysts like pyridine (B92270) or sulfuric acid. researchgate.net More environmentally friendly approaches have utilized acid-treated montmorillonite (B579905) clays (B1170129) as catalysts, achieving high conversion rates at room temperature. researchgate.net
A notable esterification strategy involves the condensation of iodinated carvacrol with carboxylic acids using coupling agents. For instance, coumarin-3-carboxylic acids have been condensed with carvacrol to produce coumarin-carvacrol hybrids. nih.gov This involves the initial synthesis of the coumarin-3-carboxylic acid, followed by a condensation reaction with iodinated carvacrol. nih.gov
Formation of Schiff Bases and Metal-Complexed Derivatives
The introduction of an aldehyde group to the iodinated carvacrol ring paves the way for the synthesis of Schiff bases, which can subsequently be used to form metal complexes.
Schiff bases are typically formed through the condensation reaction of an aldehyde derivative of iodinated carvacrol with a primary amine. For instance, a Schiff base of carvacrol has been synthesized from carvacrol aldehyde and 2-aminophenol (B121084) in ethanol (B145695) with the addition of concentrated hydrochloric acid. nih.gov This methodology can be adapted for iodinated carvacrol aldehyde to produce the corresponding iodinated Schiff base. These Schiff bases are valuable bidentate ligands for coordinating with transition metal ions. nih.gov
Metal-complexed derivatives are then synthesized by reacting the iodinated Schiff base ligand with a metal salt. nih.govresearchgate.net For example, a copper(II)-Schiff base complex of carvacrol was prepared by reacting the Schiff base ligand with copper acetate (B1210297) in ethanol. nih.gov The mixture is stirred and heated, resulting in the precipitation of the metal complex. nih.gov This general approach can be applied to form complexes with various other metals, such as manganese(II), iron(II), and cobalt(II), by reacting the Schiff base with the corresponding metal chlorides. researchgate.net The coordination of the Schiff base to the metal ion typically occurs through the azomethine nitrogen and the phenolic oxygen. researchgate.net
Preparation of Sulfonate and Coumarin (B35378) Hybrid Derivatives
The functionalization of iodinated carvacrol can be extended to include the synthesis of sulfonate and coumarin hybrid derivatives, which have shown interesting biological potential.
Sulfonate derivatives can be prepared by reacting iodinated carvacrol with chlorosulfonic acid, followed by reaction with selected amines to form sulfonamides. researchgate.net This approach introduces a sulfonamide group to the aromatic ring of iodinated carvacrol.
Coumarin hybrid derivatives can be synthesized by linking a coumarin scaffold to iodinated carvacrol. One method involves the Pechmann condensation to form a 2-(2-oxo-2H-chromen-4-yl)acetic acid intermediate, which is then coupled with an amino-functionalized iodinated carvacrol derivative. nih.gov Another approach is the esterification of a hydroxycoumarin with a carboxylic acid derivative of iodinated carvacrol. nih.gov For example, 7-hydroxycoumarin can be esterified with a fatty acid derivative of iodinated carvacrol using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. nih.gov
Hemisynthesis Approaches for Structural Modifications
Hemisynthesis, which involves the chemical modification of a natural product, is a valuable strategy for creating novel derivatives of iodinated carvacrol with potentially improved activities. niscpr.res.in This approach focuses on modifying specific functional groups of the parent molecule.
A primary hemisynthetic modification of iodinated carvacrol involves the alkylation of its hydroxyl group. niscpr.res.in This can be achieved by reacting iodinated carvacrol with various alkylating agents to introduce different alkyl groups, thereby altering the lipophilicity and steric properties of the molecule. niscpr.res.in These modifications can significantly impact the biological activity of the resulting derivatives. niscpr.res.in
Another hemisynthetic strategy involves the reduction of a nitro group, if present on the iodinated carvacrol derivative. For example, a nitro group on a benzyl (B1604629) moiety attached to the carvacrol ether can be reduced to an amino group using sodium dithionite. nih.gov Furthermore, sulfur-containing ether derivatives of iodinated carvacrol can be oxidized to the corresponding sulfoxide (B87167) and sulfone derivatives using an oxidizing agent like m-chloroperbenzoic acid (mCPBA). nih.gov
These hemisynthetic approaches allow for the fine-tuning of the molecular structure of iodinated carvacrol, leading to the generation of a wide array of derivatives for further investigation.
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the entire structure.
One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom in the molecule. The introduction of an iodine atom onto the thymol (B1683141) aromatic ring would cause significant changes in the chemical shifts (δ) of the nearby nuclei.
¹H NMR: In thymol, the aromatic protons appear as distinct signals in the range of δ 6.5–7.5 ppm. researchgate.netresearchgate.net The isopropyl methine proton (CH) is a septet around δ 3.2 ppm, and the isopropyl methyl protons (CH₃) are a doublet near δ 1.2 ppm. The aromatic methyl group shows a singlet around δ 2.3 ppm, and the phenolic hydroxyl proton (-OH) signal is a broad singlet whose position is variable. researchgate.netresearchgate.net Upon iodination of the aromatic ring, the remaining aromatic protons would experience a downfield shift due to the electronegativity and anisotropic effects of the iodine atom. The exact position of the iodine would determine which proton signals are most affected.
¹³C NMR: The carbon atoms in thymol have well-defined chemical shifts. rsc.orgchemicalbook.com The carbon bearing the hydroxyl group (C-OH) is highly deshielded, appearing around δ 152 ppm. The carbon directly bonded to the large iodine atom (C-I) in an iodinated derivative would be expected to shift significantly upfield due to the "heavy atom effect," a phenomenon commonly observed for carbons bonded to bromine or iodine. This upfield shift, which can be 20-40 ppm or more, provides definitive evidence of the iodine's position on the ring. Other carbons in the ring would also show smaller shifts based on their proximity to the new substituent.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thymol (Parent Compound) Note: This table is for the parent compound, thymol, as specific, citable data for its iodinated form is not available. Shifts are approximate and can vary with solvent and concentration.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.5 - 7.5 | 115 - 137 |
| Aromatic C-OH | --- | ~152 |
| Aromatic C-CH₃ | --- | ~136 |
| Aromatic C-CH(CH₃)₂ | --- | ~126 |
| Phenolic OH | Variable (e.g., 4.5 - 5.5) | --- |
| Isopropyl CH | ~3.2 | ~27 |
| Isopropyl CH₃ | ~1.2 | ~23 |
| Aromatic CH₃ | ~2.3 | ~21 |
2D NMR techniques are essential for understanding the spatial relationships between atoms, which is key to defining the molecule's conformation and dynamic behavior.
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close to each other in space (typically <5 Å), regardless of whether they are connected by bonds. For an iodinated thymol, a NOESY spectrum would show correlations between the protons of the bulky isopropyl group and the adjacent aromatic proton. This can help confirm the orientation of the isopropyl group relative to the plane of the aromatic ring. Similarly, correlations between the aromatic methyl protons and their neighboring aromatic proton would be observed.
The magnitude of the spin-spin coupling constant (³J) between two vicinal protons (protons on adjacent atoms) is dependent on the dihedral angle between them, as described by the Karplus equation. While this is most commonly applied to aliphatic chains, it can also provide information in molecules like iodinated thymol. For example, the coupling constant between the isopropyl CH proton and the two methyl groups is a fixed value, but analysis of long-range couplings between the isopropyl proton and the aromatic ring protons could provide insight into the preferred rotational conformation of the isopropyl group.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a sample by observing its interaction with infrared radiation. It is an excellent tool for identifying functional groups.
An FTIR spectrum provides a characteristic "fingerprint" of a molecule, with specific peaks corresponding to the stretching and bending vibrations of different bonds.
For an iodinated thymol, the spectrum would be dominated by features from the parent thymol structure but with key differences. The spectrum of thymol shows a very strong, broad absorption for the O-H stretching vibration, typically centered around 3200-3400 cm⁻¹, with the broadening due to hydrogen bonding. researchgate.net Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and isopropyl groups appears just below 3000 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations are visible in the 1500–1620 cm⁻¹ region. researchgate.net
The introduction of iodine would introduce a C-I stretching vibration. This bond is weak and involves a heavy atom, so its vibration occurs at very low frequency, typically in the 600-500 cm⁻¹ range or even lower, often making it difficult to distinguish in the complex fingerprint region of the spectrum. acs.org More diagnostically, the pattern of C-H out-of-plane bending vibrations in the 900–650 cm⁻¹ region would change, reflecting the new substitution pattern on the aromatic ring.
Table 2: Key FTIR Vibrational Modes for a Hypothetical Iodinated Thymol Note: This table is based on characteristic frequencies for functional groups, as a specifically assigned spectrum for iodinated thymol is not available.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Appearance |
| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| Aromatic C=C Stretch | 1500 - 1620 | Medium to Strong, Multiple Bands |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
| C-H Out-of-Plane Bend | 650 - 900 | Strong, Pattern dependent on substitution |
| C-I Stretch | 500 - 600 | Weak to Medium |
Far-infrared (Far-IR) or Terahertz (THz) spectroscopy covers the low-frequency region of the electromagnetic spectrum (roughly 10-200 cm⁻¹). This region is sensitive to low-energy vibrations, such as the stretching of weak bonds to heavy atoms (like C-I), and intermolecular vibrations like those found in the crystal lattice of a solid sample. Analysis in this region could potentially identify not only the C-I stretch but also lattice phonons and other collective modes, providing information on the solid-state packing and intermolecular interactions of the iodinated thymol crystals. However, such studies are specialized and not commonly reported.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a crucial analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. The molecular weight of 5-Methyl-2-propan-2-ylphenol (carvacrol) is 150.22 g/mol . molport.comreactory.app
In mass spectrometry analysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), carvacrol (B1668589) undergoes fragmentation upon ionization. Studies using negative ion electrospray ionization (ESI) have identified several key ions. nih.gov Although a definitive fragmentation path in negative mode has not been fully established, a proposed scheme suggests the loss of various fragments from the deprotonated molecule [M-H]⁻ at m/z 149.
The fragmentation of the carvacrol isomer, thymol, which exhibits a very similar mass spectrum, has been studied by Gas Chromatography-Mass Spectrometry (GC-MS). The electron ionization (EI) mass spectrum is typically characterized by a prominent molecular ion peak (M⁺) at m/z 150 and a base peak at m/z 135, resulting from the loss of a methyl group (-CH₃). Another significant fragment appears at m/z 107, corresponding to the loss of a propyl group (-C₃H₇).
If carvacrol were to form a complex or a covalently bonded product with iodine, the mass spectrum would change significantly. For instance, the formation of an iodinated carvacrol molecule (C₁₀H₁₃IO) would result in a molecular ion peak at m/z 276 (149 + 127 - 1). Its fragmentation would likely involve the loss of the iodine atom or the alkyl groups, providing clear evidence of the association.
Table 1: Key Mass Spectrometry Fragments for Carvacrol/Thymol
| m/z (Mass/Charge Ratio) | Proposed Ion/Fragment | Significance |
|---|---|---|
| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |
| 149 | [C₁₀H₁₃O]⁻ | Deprotonated Molecular Ion [M-H]⁻ |
| 135 | [M - CH₃]⁺ | Loss of a methyl group |
| 134 | [M - H - CH₃]⁻ (?) | Observed in negative ionization mode nih.gov |
| 107 | [M - C₃H₇]⁺ | Loss of a propyl group |
Laser Spectroscopy for Aggregation Behavior and Intermolecular Interactions
Laser spectroscopy techniques, such as resonance-enhanced multiphoton ionization (REMPI), are powerful for investigating the non-covalent interactions that govern molecular aggregation. Studies on carvacrol using mass-resolved laser spectroscopy in a supersonic expansion have successfully characterized its monomer, a water complex, a dimer, and a trimer. rsc.org
These investigations reveal that the aggregation of carvacrol is governed by a delicate balance of intermolecular forces, primarily hydrogen bonding involving the hydroxyl (-OH) group and dispersion forces between the aromatic rings. rsc.org The experimental spectra indicate that the most stable isomers of the dimer and trimer are formed, where hydrogen bonds and stabilizing dispersion interactions are maximized. rsc.org
The presence of an iodide ion (I⁻) would be expected to significantly influence this aggregation behavior. Iodide is a large, polarizable anion that can act as a hydrogen bond acceptor. It could compete with other carvacrol molecules to form a hydrogen bond with the phenolic -OH group (O-H···I⁻). This interaction could disrupt the formation of carvacrol dimers and trimers, leading to the prevalence of a 1:1 carvacrol-iodide complex in the gas phase. The strength and geometry of this interaction could be precisely measured using techniques like ion-dip infrared spectroscopy, which would probe the vibrational frequency of the O-H stretch upon complexation with iodide.
X-ray Diffraction for Solid-State Structural Analysis (if applicable)
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Carvacrol and its isomer thymol are crystalline solids at room temperature. reactory.appwikipedia.org While theoretical structural models and calculations exist, a specific crystal structure for a compound named "5-Methyl-2-propan-2-ylphenol;iodide" has not been reported in publicly accessible crystallographic databases.
Were such a compound to be synthesized and crystallized, single-crystal X-ray diffraction would unambiguously determine its nature. The analysis would reveal:
The type of interaction: It would distinguish between a covalent C-I bond (as in an iodinated phenol), an ionic interaction (a carvacrolate anion with an iodonium (B1229267) cation, which is unlikely), or a co-crystal held together by non-covalent forces like hydrogen bonds (O-H···I⁻) and halogen bonds.
Precise structural parameters: The analysis would provide exact bond lengths, bond angles, and torsion angles.
Supramolecular assembly: It would show how the molecules pack in the crystal lattice, revealing the network of intermolecular interactions that stabilize the solid state.
Studies on the interaction of phenols with iodide suggest that in the presence of an oxidizing agent, covalent iodination of the aromatic ring is likely to occur. dtu.dknih.gov Without an oxidant, the interaction would likely be a weaker, non-covalent hydrogen bond. X-ray diffraction would be the ultimate tool to verify either outcome in the solid state.
Computational Chemistry and Theoretical Modeling of Iodinated 5 Methyl 2 Propan 2 Ylphenol Derivatives
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic properties of molecules. It is particularly valuable for studying complex systems like iodinated carvacrol (B1668589) derivatives, where the presence of a heavy element like iodine requires sophisticated theoretical treatment. nih.govresearchgate.net
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For carvacrol and its isomer thymol (B1683141), DFT calculations using basis sets like B3LYP/6-311G(d,p) have been employed to determine optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. ijsred.comscispace.comresearchgate.net The molecular structure of carvacrol consists of 25 atoms and possesses 69 normal modes of vibration. ijsred.comscispace.com
When halogens are introduced, particularly at the ortho positions to the hydroxyl and isopropyl groups (e.g., 2,4-diiodo-carvacrol), significant structural changes occur. mdpi.com Theoretical studies on such derivatives reveal that the steric and electronic effects of the iodine atoms alter the geometry. For instance, in di-halogenated carvacrol derivatives, the C-C bond connecting the isopropyl group to the aromatic ring is elongated. mdpi.com This extension is more pronounced with larger halogens but does not strictly correlate with the steric size of the substituent, indicating complex non-bonding interactions are at play. mdpi.com The presence of the heavy iodine atom necessitates high-level ab initio or DFT calculations to accurately model the electronic structure and energy of the iodinated compounds. nih.gov
DFT is a powerful tool for calculating global and local reactivity descriptors that help predict a molecule's chemical behavior. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For derivatives of carvacrol, the HOMO and LUMO energy profiles show that the electronic density is often concentrated around the phenol (B47542) group, but this can be shifted by substituents. nih.gov
Fukui functions are local reactivity descriptors that are particularly useful for predicting the most likely sites for electrophilic, nucleophilic, or radical attack on a molecule. mdpi.com In the context of the iodination of carvacrol, an electrophilic aromatic substitution, the Fukui function for electrophilic attack (fk+) would identify the carbon atoms on the benzene (B151609) ring most susceptible to reaction with an iodinating agent. mdpi.commdpi.com These calculations, often based on population analysis, quantitatively verify which positions on the aromatic ring are the most reactive. mdpi.com Other calculated parameters like electron affinity, ionization potential, chemical hardness, and electrophilicity provide a comprehensive picture of the molecule's reactivity. researchgate.netnih.gov
Table 1: Representative Molecular Reactivity Parameters Calculated via DFT
| Parameter | Description | Significance in Iodination |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. A higher HOMO energy facilitates electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. A lower LUMO energy suggests higher reactivity. |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO). | A smaller gap implies lower kinetic stability and higher chemical reactivity. nih.gov |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences the charge distribution and reactivity of the aromatic ring. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A lower hardness value (softer molecule) correlates with higher reactivity. researchgate.net |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule or attacking reagent. researchgate.net |
| Fukui Function (fk+) | Indicates the propensity of a site 'k' to accept an electron (undergo electrophilic attack). | Predicts the regioselectivity of iodination on the carvacrol ring. mdpi.commdpi.com |
The iodination of phenols is an electrophilic aromatic substitution reaction. mdpi.com The mechanism typically involves the oxidation of a stable iodide source (I⁻) into a more reactive electrophilic iodinating species, such as molecular iodine (I₂) or hypoiodous acid (HOI). dtu.dk This oxidation can be achieved using agents like hydrogen peroxide or manganese dioxide. dtu.dknih.gov
DFT calculations are instrumental in elucidating the reaction pathways of such processes. nih.govrsc.org For phenol oxidation mediated by hypervalent iodine(III) reagents, DFT studies have shown that the reaction proceeds through the formation of a dearomatized phenolate (B1203915) on the iodine(III) center, which is a more potent reductant than the phenolate itself. researchgate.net The reaction involves key steps such as ligand exchange, the formation of intermediates, and one or more redox processes. nih.gov Computational modeling can map the energy profile of the reaction, identifying the transition states and intermediates, such as the arenium ion (σ-complex), which is characteristic of electrophilic aromatic substitution. mdpi.com These studies can also explain the regioselectivity of the reaction, for example, why the initial iodination of phenol tends to favor substitution at the ortho position over the para position. dtu.dk
The presence of bulky substituents on the carvacrol ring, such as the isopropyl group and iodine atoms, can lead to restricted rotation around single bonds, giving rise to stable conformers or atropisomers. mdpi.comresearchgate.net For 2,4-di-substituted carvacrol derivatives, including 2,4-diiodo-carvacrol, computational studies have identified the existence of syn and anti conformers based on the orientation of the isopropyl group relative to the hydroxyl group. researchgate.net
DFT calculations are used to explore the conformational energy landscape and determine the energy barriers to rotation. researchgate.net For symmetrically ortho-disubstituted carvacrol derivatives, the rotation of the isopropyl group between the syn and anti conformers has energy barriers calculated to be in the range of 14–17 kcal/mol. researchgate.net This restricted rotation is primarily due to steric hindrance from the substituents at the 2- and 4-positions. The height of this energy barrier is dependent on the size of these substituents, confirming the steric origin of the rotational restriction. researchgate.net These theoretical findings have been confirmed experimentally using techniques like 2D EXSY NMR spectroscopy. researchgate.net
Table 2: Calculated Rotational Energy Barriers in Carvacrol Derivatives
| Derivative | Method | Calculated Energy Barrier (kcal/mol) | Reference |
| 2,4-Dichloro-carvacrol | DFT | ~14-17 | researchgate.net |
| 2,4-Dibromo-carvacrol | DFT | ~14-17 | researchgate.net |
| 2,4-Diiodo-carvacrol | DFT | ~14-17 | researchgate.net |
DFT and ab initio methods are employed to calculate the standard thermochemical properties of molecules, including standard enthalpies of formation, heat capacity, and entropy. nih.govscispace.comresearchgate.net Such calculations for iodinated organic compounds are particularly challenging due to the presence of the heavy iodine atom, which requires specialized basis sets and consideration of relativistic effects for high accuracy. nih.govrsc.org
Theoretical studies have successfully computed the standard enthalpies of formation for various alkyl iodides and other iodinated organic compounds, with results showing good agreement with available experimental data. nih.gov For the parent carvacrol and thymol molecules, standard thermodynamic functions have been calculated at the DFT/B3LYP/6-311G(d,p) level, providing a baseline for understanding how iodination would alter these properties. scispace.comresearchgate.net These computational data are vital for predicting the stability and energy changes associated with reactions involving these compounds.
Table 3: Thermochemical Properties Calculated via DFT
| Property | Description |
| Standard Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. nih.gov |
| Entropy (S) | A measure of the molecular disorder or randomness of a system. scispace.com |
| Heat Capacity (Cv) | The amount of heat that must be added to a given mass of the material to produce a certain change in its temperature. scispace.com |
| Bond Dissociation Energy (BDE) | The enthalpy change when a bond is broken by homolysis. |
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and molecular systems. MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a "virtual microscope" to observe molecular interactions.
MD simulations have been applied to carvacrol to study a range of dynamic phenomena. These include its aggregation and phase separation in aqueous solutions, which confirms its lipophilic nature. nih.gov Simulations have also been used to analyze the microscopic structural organization of liquid carvacrol, revealing a tendency for its aromatic rings to orient perpendicularly. researchgate.net Furthermore, MD studies have explored the interaction of carvacrol with other molecules and surfaces, such as its adsorption onto an aluminum surface or its docking and binding stability with proteins like lipoxygenase (LOX). researchgate.netresearchgate.net In these protein-docking simulations, parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RoG) are analyzed to assess the stability of the ligand-protein complex over time. researchgate.net
Although specific MD simulations on iodinated carvacrol derivatives are not widely reported, the established methodologies used for carvacrol could be directly applied. Such simulations would be invaluable for understanding how iodination affects the molecule's solubility, membrane permeability, dynamic conformational changes, and its potential interactions with biological targets like proteins and DNA.
Analysis of Molecular Interactions and Self-Assembly of Iodinated Species
Computational studies, particularly in the context of iodophor formulations like those containing polyvinylpyrrolidone (B124986) (PVP), have shed light on the interactions of iodinated thymol. In these systems, thymol's interaction with iodine is often indirect, being mediated by the polymer and the formation of polyiodide ions, such as the triiodide ion (I₃⁻).
Experimental and computational approaches have been used to investigate the complexation and release of iodine in PVP-Iodine systems that include thymol. nih.gov Spectroscopic methods, including UV-vis, Raman, and FTIR, combined with theoretical calculations, reveal that the presence of thymol can influence the stability and structure of the polyiodide chains within the PVP matrix. nih.govmdpi.com The hydroxyl group of thymol can form hydrogen bonds, but in the presence of iodine, it competes with the formation of triiodide ions for binding sites on the PVP backbone. nih.gov Computational models suggest that due to their size and charge distribution, triiodide ions are often more effective at binding with the polymer, sometimes displacing thymol from the complex. nih.gov
The self-assembly of these species is driven by a combination of forces, including hydrogen bonding, van der Waals forces, and anion-π interactions. nih.gov The formation of stable, linear triiodide units is a key feature of these assemblies, which can be shielded within the polymeric structure. nih.gov Over time, changes in hydrogen bonding indicate a potential release of iodine and a re-association of thymol with the polymer. nih.gov
Table 1: Key Molecular Interactions in Iodinated Thymol Systems
| Interacting Species | Type of Interaction | Significance |
| Thymol (OH group) and PVP (C=O group) | Hydrogen Bonding | Stabilizes thymol within the polymer matrix, but is competitive. nih.gov |
| Triiodide (I₃⁻) and PVP | Ion-Dipole / Encapsulation | Primary interaction that sequesters iodine, creating a stable reservoir. nih.gov |
| Thymol and Triiodide (I₃⁻) | Competition for PVP binding | Influences the availability and release of both thymol and active iodine. nih.gov |
Adsorption and Confinement Studies of Iodinated Compounds
The adsorption and confinement of iodinated thymol derivatives are critical for their application, particularly in controlled-release antimicrobial formulations. Computational models help to elucidate how these molecules are held within and released from carrier matrices.
Studies on PVP-iodine formulations containing thymol demonstrate the principle of confinement. mdpi.com The PVP polymer acts as a matrix that encapsulates or "confines" the iodine species, primarily as triiodide ions. nih.govmdpi.com This confinement is crucial for creating a slow-release reservoir of iodine, which enhances its long-lasting antimicrobial action and stability. mdpi.com The morphology of these complexes often consists of amorphous structures where the active components are embedded. mdpi.com
Table 2: Confinement Effects in PVP-Iodine-Thymol Formulations
| Feature | Description | Computational Insight |
| Matrix | Polyvinylpyrrolidone (PVP) | Acts as a polymeric scaffold with binding sites (carbonyl groups). nih.gov |
| Confined Species | Triiodide (I₃⁻) ions, Thymol | Triiodide is effectively shielded by the PVP matrix; thymol competes for this confinement. nih.govmdpi.com |
| Release Mechanism | Sustained Release | Confinement prevents the rapid loss and decomposition of iodine, allowing for gradual release. mdpi.com |
| Morphology | Amorphous and semi-crystalline | Indicates a complex, non-uniform distribution of the confined species. mdpi.com |
Predictive Modeling of Biochemical Interactions (e.g., Enzyme Binding, Membrane Interaction)
Predictive modeling for the biochemical interactions of iodinated thymol derivatives is an emerging area. While direct computational studies on the enzyme or membrane binding of 5-Methyl-2-propan-2-ylphenol iodide are not extensively documented, inferences can be drawn from research on thymol and its other halogenated derivatives.
The primary antimicrobial action of thymol is attributed to its ability to disrupt bacterial cell membranes, leading to leakage of cellular contents and cell death. nih.gov Computational models can simulate the interaction of the thymol molecule with lipid bilayers. The introduction of a large, polarizable iodine atom would significantly alter the molecule's lipophilicity and its electronic surface potential. This modification is expected to enhance its membrane-disrupting capabilities. Predictive modeling would likely show that the iodinated derivative partitions more readily into the hydrophobic core of the cell membrane.
Furthermore, computational docking studies have been employed to predict the binding of thymol derivatives to specific biological targets, such as enzymes or proteins. For instance, in the context of anticancer research, thymol derivatives have been computationally docked with proteins like AKT1 to identify potential binding sites and mechanisms of action. rsc.org Similar methodologies could be applied to predict how iodinated thymol interacts with microbial enzymes, potentially inhibiting their function and contributing to its antimicrobial effect. Density Functional Theory (DFT) calculations can indicate that modifications to the thymol structure can make it a more suitable ligand for reactions with the nitrogenous bases of DNA or the amino acid residues of proteins. researchgate.net
Table 3: Predicted Biochemical Interactions of Iodinated Thymol
| Interaction Type | Predicted Mechanism | Basis for Prediction |
| Membrane Interaction | Enhanced disruption of lipid bilayer integrity. | Increased lipophilicity and altered electronic profile due to the iodine atom, based on the known mechanism of thymol. nih.gov |
| Enzyme Binding | Potential inhibition of key microbial enzymes through targeted binding. | Inferred from molecular docking studies on other thymol derivatives targeting proteins like AKT1. rsc.org |
| DNA/Protein Interaction | Increased reactivity as a ligand with DNA bases or amino acids. | Based on DFT computational data suggesting that structural modifications enhance ligand properties. researchgate.net |
Biochemical Mechanisms of Action of Iodinated 5 Methyl 2 Propan 2 Ylphenol Derivatives
Cellular Permeability and Membrane Interaction Mechanisms
The primary target for 5-Methyl-2-propan-2-ylphenol derivatives is the cell membrane, a critical barrier for maintaining cellular integrity and homeostasis. The lipophilic nature of the thymol (B1683141) moiety facilitates its interaction with the lipid bilayer of microbial cell membranes. nih.gov
The interaction of 5-Methyl-2-propan-2-ylphenol derivatives with the cell membrane leads to a cascade of disruptive events. The phenolic hydroxyl group can form hydrogen bonds with the polar components of the membrane, while the nonpolar aromatic ring interacts with the lipid tails. nih.gov This insertion into the membrane disrupts the packing of phospholipids, leading to an increase in membrane fluidity and permeability. nih.govnih.gov
This disruption of the membrane structure compromises its ability to maintain a proper ion gradient, resulting in the dissipation of the membrane potential. A compromised membrane potential affects numerous cellular functions that are dependent on it, such as ATP synthesis and transport processes. Studies on thymol have demonstrated its ability to cause membrane hyperpolarization, leading to the leakage of intracellular components like ions (K+), nucleic acids, and other metabolites. nih.gov The presence of iodine in the derivative could potentially enhance this effect, as iodine itself is known to penetrate microbial cell walls and disrupt cell membranes. calibrechem.comreviewofophthalmology.com
Table 1: Effects of 5-Methyl-2-propan-2-ylphenol (Thymol) on Microbial Cell Membrane Properties
| Microbial Species | Observed Effect on Cell Membrane | Reference |
| Pseudomonas aeruginosa | Irreversible cell membrane damage and significant nucleic acid leakage. | nih.gov |
| Streptococcus iniae | Disruption of cell membrane and cell wall integrity. | nih.gov |
| Enterobacter sakazakii | Cell membrane depolarization. | nih.gov |
| Staphylococcus aureus | Compromised membrane integrity. | nih.gov |
Beyond the cell membrane, derivatives of 5-Methyl-2-propan-2-ylphenol can also impact the integrity of the cell wall. nih.gov For fungi, this can interfere with the synthesis and maintenance of the chitin (B13524) and glucan layers, leading to structural weaknesses. In bacteria, the disruption of the peptidoglycan layer can occur, rendering the cell susceptible to osmotic stress and lysis. The iodinated form of the compound may contribute to this by oxidizing key components of the cell wall structure. calibrechem.com
The increased permeability of the outer cell barriers allows the compound to enter the cytoplasm and affect intracellular organelles. This can lead to morphological changes such as cytoplasmic vacuolation, cell shrinkage, and the disruption of organelle structures, ultimately contributing to cell death.
Effects on Microbial Homeostasis and Metabolic Pathways
Once inside the cell, iodinated 5-Methyl-2-propan-2-ylphenol derivatives can interfere with critical metabolic processes, further contributing to their antimicrobial action.
A key consequence of membrane damage and altered membrane potential is the disruption of cellular energy metabolism. The dissipation of the proton motive force across the cytoplasmic membrane directly impacts the activity of ATP synthase, leading to a reduction in intracellular ATP levels. nih.gov Studies on thymol have shown a significant decrease in intracellular ATP concentrations in treated microbial cells. nih.gov This energy depletion cripples essential cellular processes that require ATP, such as biosynthesis, transport, and replication. Iodine is also known to disrupt electron transport and inhibit enzymes involved in the respiratory chain, which would synergistically contribute to the depletion of cellular energy. reviewofophthalmology.comdrugbank.com
Table 2: Impact of 5-Methyl-2-propan-2-ylphenol (Thymol) on Intracellular ATP Levels
| Microbial Species | Effect on Intracellular ATP | Reference |
| Enterobacter sakazakii | Reduced intracellular ATP levels. | nih.gov |
In fungi, ergosterol (B1671047) is a vital component of the cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. 5-Methyl-2-propan-2-ylphenol has been shown to interfere with the ergosterol biosynthesis pathway. nih.gov This inhibition leads to a depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in a severely compromised cell membrane that is more permeable and fragile. This mechanism is a well-established target for many antifungal drugs. The presence of iodine could further disrupt the enzymatic processes involved in ergosterol synthesis through oxidation of amino acid residues in the active sites of the enzymes. drugbank.com
Enzymatic Modulation and Interaction Kinetics
The interaction of 5-Methyl-2-propan-2-ylphenol (thymol) and its derivatives with various enzymes is a key aspect of their biological activity. These interactions can lead to the inhibition or modulation of enzymatic pathways crucial for the survival and function of certain organisms.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an accumulation of acetylcholine, a strategy employed in the treatment of conditions like Alzheimer's disease.
Research has demonstrated that thymol itself exhibits a certain level of AChE inhibitory activity. However, studies on its derivatives have shown significantly enhanced potency. For instance, carbamate (B1207046) derivatives of thymol have been synthesized and evaluated for their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One study found that a specific carbamate-substituted thymol derivative, 5-isopropyl-2-methylphenyl(3-fluorophenyl)carbamate, was a potent AChE inhibitor with an IC50 value of 2.22 μM nih.gov. Another derivative, 5-isopropyl-2-methylphenyl (4-fluorophenyl)carbamate, showed strong inhibition against BuChE with an IC50 value of 0.02 μM nih.gov. The presence of the carbamate moiety on the thymol structure was generally found to increase the inhibition of both cholinesterases researchgate.net.
Another study comparing thymol to its isomer carvacrol (B1668589) and their derivatives found that carvacrol had a tenfold stronger AChE inhibitory effect than thymol nih.govnih.gov. The most potent inhibitor in this study was thymohydroquinone, a derivative of thymol nih.govnih.gov. This highlights that structural modifications to the thymol scaffold can significantly influence its interaction with and inhibition of acetylcholinesterase nih.govnih.gov. While direct studies on the acetylcholinesterase inhibitory activity of 5-Methyl-2-propan-2-ylphenol;iodide are not available, the findings on other derivatives suggest that halogenation could potentially modulate this activity.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Thymol and its Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Thymol | AChE | 458.23 | researchgate.net |
| Thymol | BuChE | 226.13 | researchgate.net |
| 5-isopropyl-2-methylphenyl(3-fluorophenyl)carbamate | AChE | 2.22 | nih.gov |
| 5-isopropyl-2-methylphenyl (4-fluorophenyl)carbamate | BuChE | 0.02 | nih.gov |
| Thymol Carbamate Derivative (2k) | AChE | 2.498 | researchgate.net |
| Thymol Carbamate Derivative (2a) | BuChE | 1.65 | researchgate.net |
| Carvacrol | AChE | - | nih.govnih.gov |
| Thymohydroquinone | AChE | - | nih.govnih.gov |
Note: A lower IC50 value indicates greater potency. '-' indicates that a specific value was not provided in the cited text, but the compound was noted for its activity.
Impact on Chitinase and Beta-1,3-Glucanase Activities
Chitinases and β-1,3-glucanases are hydrolytic enzymes that degrade chitin and β-1,3-glucans, respectively. These polysaccharides are major components of the cell walls of many fungi. The inhibition of these enzymes is a key mechanism for the antifungal activity of various compounds.
Studies have shown that plant-derived phenolic compounds can inhibit fungal endo-1,3-β-glucanase scielo.org.mx. While direct studies on the effect of this compound on these specific enzymes are scarce, the known antifungal properties of thymol suggest a potential interaction. Thymol has demonstrated strong antifungal activity against various fungal pathogens, including those that are plant pathogens and those that cause infections in humans nih.govresearchgate.net. The mechanism of this antifungal action is believed to involve the disruption of the fungal cell membrane and the inhibition of enzymes essential for cell wall maintenance and growth nih.govresearchgate.net.
Lipoxygenase (LOX) Binding and Activity Modulation
Lipoxygenases (LOXs) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory responses nih.gov. 5-lipoxygenase (5-LOX) is a key enzyme in this pathway, producing leukotrienes, which are potent pro-inflammatory molecules nih.govnih.gov.
Thymol, as a phenolic compound, has been investigated for its anti-inflammatory properties. Studies have shown that some phenolic compounds can act as inhibitors of the 5-LOX pathway nih.gov. The mechanism of inhibition can involve direct binding to the enzyme, thereby blocking its active site, or acting as an antioxidant to reduce the enzyme's activity.
While direct binding studies of this compound with lipoxygenase are not available, research on thymol and its derivatives suggests potential interactions. For instance, a synthesized derivative of thymol, 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI), has been shown to be a scavenger of superoxide (B77818) radicals, which can modulate inflammatory pathways involving enzymes like lipoxygenase nih.gov. Furthermore, studies on other phenolic compounds have demonstrated their ability to reduce the formation of 5-LOX eicosanoids in vitro nih.gov. This suggests that the phenolic structure of thymol is a key determinant for its potential interaction with and modulation of lipoxygenase activity. The introduction of an iodine atom to the thymol structure could potentially alter its binding affinity and inhibitory potency towards LOX enzymes.
Anti-biofilm Formation and Disruption Mechanisms
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to antimicrobial agents. The ability to inhibit the formation of biofilms or disrupt existing ones is a critical attribute for antimicrobial compounds.
Inhibition of Initial Adhesion and Biofilm Formation
The initial attachment of microbial cells to a surface is a critical first step in biofilm formation. Compounds that can interfere with this process can effectively prevent the establishment of a biofilm.
Thymol has been extensively studied for its ability to inhibit biofilm formation by a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa nih.govnih.govmdpi.com. It achieves this through multiple mechanisms. At sub-inhibitory concentrations, thymol can reduce the initial adhesion of bacteria to surfaces nih.gov. This is partly achieved by altering cell surface properties, such as hydrophobicity, making it more difficult for the bacteria to attach.
Furthermore, thymol has been shown to downregulate the expression of genes involved in biofilm formation. For example, in S. aureus, thymol can inhibit the sarA gene, a global regulator of virulence and biofilm formation nih.gov. It also inhibits the production of polysaccharide intracellular adhesin (PIA), a key component of the biofilm matrix, and the release of extracellular DNA (eDNA), which is crucial for the structural integrity of the biofilm nih.gov.
Studies on halogenated derivatives of thymol, such as chlorothymol, have shown enhanced anti-biofilm activity compared to thymol itself nih.gov. While specific data for this compound is lacking, a formulation containing thymol and iodine (AV-PVP-Thymol-I2) has demonstrated strong antimicrobial and anti-biofilm properties, suggesting that the presence of iodine in combination with thymol can be highly effective nih.gov.
Table 2: Inhibition of Biofilm Formation by Thymol
| Microorganism | Thymol Concentration | % Biofilm Inhibition | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 100 µg/mL | 88% | nih.gov |
| Staphylococcus aureus | - | - | frontiersin.org |
| Pseudomonas aeruginosa | - | - | frontiersin.org |
| Streptococcus mutans | Sub-MIC | Significant downregulation of gtfB, gtfC, and gtfD genes | nih.gov |
Note: '-' indicates that a specific percentage of inhibition was not provided, but the study reported significant inhibitory activity.
Disruption of Pre-formed Biofilm Structures
In addition to preventing biofilm formation, the ability to disrupt and eradicate established biofilms is a significant therapeutic advantage. Mature biofilms are highly resistant to conventional antibiotics.
Thymol has demonstrated the capacity to disrupt pre-formed biofilms of various pathogens nih.govmdpi.com. It can penetrate the biofilm matrix and act on the embedded bacterial cells. The proposed mechanisms for this disruptive activity include the destabilization of the cell membrane of the biofilm-embedded bacteria, leading to leakage of cellular contents and cell death mdpi.com.
Research has shown that thymol can significantly reduce the biomass of mature biofilms of MRSA nih.gov. This effect is concentration-dependent, with higher concentrations leading to greater disruption. For instance, one study reported that thymol at 512 µg/mL could reduce preformed MRSA biofilms by 82.9% researchgate.net. The disruption is also associated with the degradation of the extracellular matrix components, including polysaccharides and eDNA nih.gov.
While there is no direct evidence for the biofilm-disrupting capabilities of "this compound", the proven efficacy of thymol and the potent antimicrobial nature of iodine suggest that an iodinated derivative could possess significant activity against pre-formed biofilms. A study on the iodinated hydrocarbon iodopropynyl butylcarbamate (IPBC) showed it could effectively disrupt mixed biofilms of Vibrio parahaemolyticus and Staphylococcus aureus nih.govresearchgate.net. This indicates that iodinated organic compounds can be effective in disrupting established biofilm structures.
Table 3: Disruption of Pre-formed Biofilms by Thymol
| Microorganism | Thymol Concentration | % Biofilm Disruption | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 256 µg/mL | 30.4% ± 7.6% | researchgate.net |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 512 µg/mL | 82.9% ± 1.1% | researchgate.net |
Metal Ion Chelation and Redox Mechanisms
The capacity of phenolic compounds to chelate metal ions is a critical aspect of their biochemical function. This interaction can prevent the participation of transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), in deleterious Fenton-like reactions, which generate highly reactive hydroxyl radicals. The parent compound, carvacrol (an isomer of 5-Methyl-2-propan-2-ylphenol), has demonstrated a significant chelating effect on ferrous ions. mdpi.com Studies have shown a considerable reduction in the ferrous anodic current upon the addition of carvacrol, indicating a strong interaction. mdpi.com The chelation process typically involves the formation of a stable ring structure between the phenolic hydroxyl group and a nearby functional group with the metal ion.
The iodination of the phenolic ring is anticipated to influence this chelating ability. The presence of a large, electron-withdrawing iodine atom can alter the electron density distribution around the phenolic hydroxyl group, potentially affecting its acidity and, consequently, its affinity for metal ions. However, without specific experimental data for this compound, the precise impact—whether it enhances or diminishes the chelation capacity compared to its non-iodinated counterparts—remains a subject for future investigation.
Redox Mechanisms: A Dual Role
Phenolic compounds are well-known for their redox activities, acting as both antioxidants and pro-oxidants depending on the specific environment and concentration. The antioxidant properties of thymol and carvacrol are well-established, stemming from their ability to donate a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals. nih.govresearchgate.net This process generates a relatively stable phenoxyl radical, which can interrupt radical chain reactions. The redox potential of the thymol/thymol radical couple has been determined to be 0.98 V vs. the normal hydrogen electrode (NHE), which is lower than that of many physiologically damaging oxidants, highlighting its capacity to act as an effective antioxidant. nih.gov
Conversely, under certain conditions, particularly in the presence of transition metal ions, phenolic compounds can exhibit pro-oxidant effects. They can reduce metal ions (e.g., Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺), which can then participate in the Fenton reaction to produce reactive oxygen species (ROS). This redox cycling can lead to increased oxidative stress. researchgate.net The introduction of an iodine atom into the phenolic structure of 5-Methyl-2-propan-2-ylphenol would likely alter its redox potential. The electron-withdrawing nature of iodine could make the phenolic proton more acidic, potentially influencing its hydrogen-donating ability and, therefore, its antioxidant capacity. Furthermore, the presence of iodine could affect the stability of the resulting phenoxyl radical.
While specific experimental data on the metal ion chelation and redox mechanisms of this compound are currently unavailable, the established properties of its parent isomers, thymol and carvacrol, provide a crucial framework. Future research is necessary to elucidate the precise effects of iodination on these biochemical activities.
Materials Science Applications of Iodinated Phenolic Derivatives
Development of Encapsulation and Controlled Release Systems for Active Compounds
The encapsulation of active molecules like iodinated phenols is a key strategy for protecting them from degradation and controlling their release over time. nih.gov This is particularly relevant for applications requiring a sustained effect, such as in active packaging or therapeutic delivery systems. The parent compound of 5-Methyl-2-propan-2-ylphenol;iodide, thymol (B1683141), has been successfully encapsulated in various systems to enhance its stability and control its release. mdpi.comnih.gov
Research has demonstrated that phenolic compounds can be encapsulated using various techniques to create micro- or nano-scale delivery systems. These systems are designed to release the active compound in response to specific triggers or over a prolonged period. For instance, a study on the controlled release of iodine utilized a cross-linked cyclodextrin (B1172386) metal-organic framework (COF) as a carrier. nih.gov The iodine was loaded into the framework and suspended in a hydrogel, which successfully extended the release of iodine for up to five days in vitro. nih.gov Similarly, thymol has been incorporated into nanogel formulations, which serve as versatile drug delivery carriers, exploiting its potent antimicrobial and anti-inflammatory properties. mdpi.com
Another approach involves loading thymol into cationic polymeric nanoparticles made from materials like Eudragit RS30D, which are then incorporated into hydrogels. nih.gov These systems have shown a sustained release of thymol for up to 24 hours and significantly higher retention in skin compared to the free compound. nih.gov These examples highlight the potential for developing sophisticated release systems for this compound, leveraging its inherent properties for various applications.
Table 1: Encapsulation and Controlled Release Strategies for Phenolic Compounds and Iodine
| Active Compound | Encapsulation System | Key Findings |
|---|---|---|
| Iodine | Cross-linked cyclodextrin metal-organic framework (COF) in a hydrogel | Extended release of iodine up to 5 days. nih.gov |
| Thymol | Chitosan-based nanogels | Serves as a versatile carrier for controlled delivery. mdpi.com |
| Thymol | Cationic polymeric nanoparticles (Eudragit RS30D) in a hydrogel | Achieved sustained release for 24 hours and 3.6-fold higher skin retention. nih.gov |
Integration into Polymeric Matrices for Functional Materials (e.g., Active Packaging, Fibrous Structures)
The integration of phenolic compounds into polymeric matrices is a promising approach for creating functional materials, especially in the field of active packaging. nih.govnih.govelsevierpure.com These materials are designed to improve the quality, safety, and shelf life of packaged foods by releasing active agents that inhibit microbial growth and oxidation. nih.gov The parent compound, thymol, is well-known for its antimicrobial properties and has been incorporated into various polymeric films and fibers. mdpi.comnih.gov
A study demonstrated the creation of a potent antimicrobial formulation by combining thymol and iodine with polyvinylpyrrolidone (B124986) (PVP), a polymeric matrix. researchgate.netmdpi.combohrium.com This iodophor formulation showed strong inhibitory action when applied to materials like surgical sutures and face masks. researchgate.net The PVP matrix acts as a reservoir for the active components, allowing for their sustained release. nih.gov The incorporation of both thymol and iodine suggests that a single molecule like this compound could be highly effective in similar applications.
The development of active packaging often involves directly blending phenolic compounds with polymers. nih.gov The antioxidant and antimicrobial activities of these natural molecules help prevent lipid oxidation, discoloration, and microbial degradation in food products. nih.govnih.gov Research into thymol-loaded chitosan (B1678972) systems has shown that these composite materials have enhanced therapeutic efficacy and can be used in wound dressings and for periodontal treatment, highlighting the synergy between the phenolic compound and the polymer. mdpi.com
Table 2: Examples of Phenolic Compounds in Polymeric Matrices
| Active Compound/s | Polymeric Matrix | Application | Key Finding |
|---|---|---|---|
| Thymol, Iodine | Polyvinylpyrrolidone (PVP) | Antimicrobial sutures, masks | Formulation acts as a potent antifungal and antibacterial agent. researchgate.netbohrium.com |
| Thymol | Chitosan | Wound dressings, periodontal treatment | Synergy between thymol and chitosan enhances therapeutic efficacy. mdpi.com |
Utilization in Advanced Sensing and Detection Platforms
Iodinated phenolic derivatives have potential applications in the development of advanced sensors for detecting various analytes. The electrochemical properties of these compounds can be harnessed to create sensitive and selective detection platforms.
A notable example is the development of a sensor based on polydopamine nanospheres doped with iodine and iodide (I₂/I⁻) for the simultaneous detection of different phenolic compounds like p-aminophenol, phenol (B47542), and p-nitrophenol. nih.gov A carbon paste electrode modified with these iodine-doped nanospheres showed enhanced electro-oxidation peak currents and high sensitivity, with low limits of detection for the target phenols. nih.gov The sensor demonstrated good repeatability and was effective in analyzing real water samples. nih.gov This research highlights how the inclusion of iodine/iodide species in a polymer structure can create a powerful sensing platform. Given that this compound contains both a phenol group and iodine, it could potentially be used to construct or act as a target for similar electrochemical sensors.
The general field of sensing phenolic compounds is advancing rapidly, with a focus on creating low-cost, user-friendly, and highly sensitive devices to replace traditional, expensive laboratory instruments. molport.com
Table 3: Performance of an Iodine-Doped Nanosphere Sensor for Phenol Detection
| Analyte | Linear Range (μM) | Limit of Detection (nM) |
|---|---|---|
| p-Aminophenol | 0.5 - 120 | 30 |
| Phenol | 0.7 - 120 | 40 |
| p-Nitrophenol | 1.0 - 100 | 80 |
(Data from a study on iodine/iodide-doped polydopamine nanospheres) nih.gov
Potential in Nanomaterial Development (e.g., Nanocapsules, Phytosomes)
The unique chemical properties of phenolic compounds make them excellent candidates for "phenolic-enabled nanotechnology" (PEN), a field focused on engineering versatile nanoparticles for various applications. nih.gov The ability of phenolics to act as reducing and capping agents allows for the "green" synthesis of metal and metal oxide nanoparticles. nih.gov The iodination of a phenolic compound like thymol could further enhance its utility in this area.
Research has shown that iodine-doped nanoparticles can possess valuable functional properties. For example, iodine-doped tin oxide (SnO₂) nanoparticles have been synthesized and demonstrated to have significantly higher photocatalytic activity for degrading phenol compared to undoped nanoparticles. elsevierpure.com This suggests that incorporating iodine into nanoparticle structures can enhance their performance in environmental remediation applications.
Furthermore, phenolic compounds are central to the development of nanocarriers for therapeutic agents. Thymol has been successfully loaded into various nano-systems, including cationic polymeric nanoparticles and nanogels, to improve its delivery and efficacy. mdpi.comnih.gov These nanostructures protect the active compound and allow for its targeted or sustained release. The development of such nanomaterials for a molecule like this compound could combine the therapeutic benefits of thymol with the unique properties conferred by iodine, leading to novel applications in nanomedicine and materials science.
Table 4: Examples of Phenolic and Iodine-Based Nanomaterials
| Nanomaterial | Base Components | Potential Application | Key Feature |
|---|---|---|---|
| Iodine-doped nanospheres | Polydopamine, Iodine/Iodide | Electrochemical sensing | Enhanced detection of phenolic compounds. nih.gov |
| Iodine-doped nanoparticles | Tin Oxide, Iodine | Photocatalysis | Increased efficiency in degrading phenol under UV and sunlight. elsevierpure.com |
| Cationic Nanoparticles | Eudragit RS30D, Thymol | Wound healing | Enhanced skin retention and sustained release of thymol. nih.gov |
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel and Sustainable Synthetic Routes for Iodinated Derivatives
The synthesis of iodinated aromatic compounds is a cornerstone for developing new pharmaceuticals and functional materials. nih.gov Historically, methods for the iodination of phenols have often involved harsh reagents. mdpi.com The future of synthesizing iodinated derivatives of 5-Methyl-2-propan-2-ylphenol lies in the adoption of green and sustainable chemistry principles. These modern approaches aim for high efficiency, selectivity, and minimal environmental impact.
Key areas of future synthetic exploration include:
Eco-Friendly Oxidative Iodination: Research is moving towards using safer and more sustainable oxidizing agents. Systems combining molecular iodine (I₂) or potassium iodide (KI) with eco-friendly oxidants like sodium percarbonate, hydrogen peroxide, or potassium ferrate in aqueous media represent a significant advancement. nih.govresearchgate.netresearchgate.netscielo.br These methods often proceed under mild conditions and can produce iodinated phenols in good to excellent yields. researchgate.netresearchgate.net
Electrochemical Synthesis: Green electrochemical iodination offers a reagent-less approach, generating the reactive iodine species in situ. This strategy is highly efficient and minimizes waste, making it a prime candidate for future industrial-scale synthesis. researchgate.net
Solvent-Free and Mechanochemical Methods: Mechanical grinding under solvent-free conditions is an emerging green technique. mdpi.com Using solid iodine with a co-reagent like silver nitrate (B79036) can lead to rapid and high-yielding iodination, completely avoiding bulk solvent waste. mdpi.com
Enzymatic and Biocatalytic Iodination: Harnessing enzymes such as peroxidases or phenol (B47542) oxidases for iodination offers unparalleled selectivity under physiological conditions. dtu.dknih.gov Future work will focus on discovering and engineering robust enzymes for the specific and controlled iodination of carvacrol (B1668589) derivatives, a process that mimics natural biosynthetic pathways. dtu.dknih.gov
Table 1: Comparison of Modern Iodination Methodologies
| Methodology | Key Reagents/Conditions | Primary Advantages | Future Research Focus |
|---|---|---|---|
| Green Oxidative Iodination | I₂/KI with H₂O₂, Sodium Percarbonate, or K₂FeO₄ in water. nih.govresearchgate.netscielo.br | Environmentally benign, high yields, mild conditions. nih.govresearchgate.net | Optimization for specific isomers and scaling up processes. |
| Electrochemical Iodination | In situ generation of iodinating species from HIO₃ or I⁻. researchgate.net | Reagent-less, high atom economy, precise control. researchgate.net | Development of specialized electrodes and flow-cell reactors. |
| Mechanochemistry | Solid-state grinding with I₂ and a Lewis acid (e.g., AgNO₃). mdpi.com | Solvent-free, rapid reaction times, high efficiency. mdpi.com | Exploring new co-reagents and expanding substrate scope. |
| Enzymatic Iodination | Peroxidases or phenol oxidases with an iodide source. dtu.dknih.gov | High regioselectivity and stereoselectivity, mild conditions. dtu.dk | Enzyme discovery, protein engineering for enhanced stability and activity. |
Advanced Structure-Activity/Mechanism Relationship Studies for Targeted Applications
Understanding how the position and number of iodine atoms on the 5-Methyl-2-propan-2-ylphenol scaffold affect its biological activity is crucial. The parent compound, carvacrol, is known for its antimicrobial properties, which are attributed to its ability to disrupt bacterial membranes. mdpi.com Iodination is expected to modulate these properties significantly.
Future research in this area will focus on:
Systematic SAR Studies: Synthesizing a comprehensive library of mono-, di-, and tri-iodinated derivatives to systematically evaluate how the placement of the bulky, lipophilic iodine atom influences bioactivity. For instance, iodination at different positions of the phenolic ring could alter the molecule's interaction with microbial cell membranes or specific enzymes. nih.gov
Mechanism of Action (MoA) Elucidation: Moving beyond general observations to pinpoint the precise molecular targets. Advanced studies will investigate whether iodinated derivatives retain the membrane-disrupting capabilities of carvacrol or gain new mechanisms, such as the inhibition of specific microbial enzymes (e.g., those involved in cell wall synthesis or energy metabolism). nih.gov The increased hydroxylation and halogenation of phenols have been linked to increased toxicity and antibacterial activity. nih.gov
Anti-Biofilm and Anti-Virulence Activity: Investigating the efficacy of these derivatives against bacterial biofilms, which are notoriously resistant to conventional antibiotics. Research will explore if iodination enhances the ability to inhibit biofilm formation or eradicate established biofilms, a critical need in clinical and industrial settings. nih.gov
Integration of Computational and Experimental Methodologies for Comprehensive Compound Design
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. For iodinated carvacrol derivatives, this integrated approach can accelerate the design-build-test-learn cycle.
Key interdisciplinary opportunities include:
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can predict the structural and electronic properties of novel iodinated derivatives before they are synthesized. nih.govlp.edu.ua DFT studies can provide insights into molecular reactivity, stability, and spectroscopic signatures, guiding synthetic efforts toward the most promising candidates. nih.govacs.orgresearchgate.net
Molecular Docking and Dynamics Simulations: In silico molecular docking can predict the binding affinity and interaction patterns of iodinated carvacrol derivatives with specific biological targets, such as bacterial or fungal enzymes. nih.govacs.orgitu.edu.tr Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time, providing a more dynamic and realistic picture of the binding event. acs.orgnih.gov
ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.govnih.gov This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles, saving significant time and resources.
Table 2: Computational Tools in Derivative Design
| Computational Method | Application for Iodinated Derivatives | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Predicting molecular structure, reactivity, and spectral properties. lp.edu.uaresearchgate.net | Prioritization of stable and reactive synthetic targets. |
| Molecular Docking | Simulating binding modes and affinities to protein targets. nih.govitu.edu.tr | Identification of potential mechanisms of action and lead compounds. |
| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes over time. acs.org | Confirmation of stable binding and interaction patterns. |
| ADMET Profiling | In silico prediction of pharmacokinetic and toxicity properties. nih.govnih.gov | Early elimination of candidates with unfavorable drug-like properties. |
Development of High-Throughput Screening Platforms for Derivative Evaluation
To efficiently evaluate the large number of derivatives generated through novel synthesis and computational design, high-throughput screening (HTS) platforms are indispensable. azolifesciences.com These platforms enable the rapid testing of vast chemical libraries for specific biological activities. drugtargetreview.comdanaher.com
Future developments will require:
Miniaturized and Automated Assays: Adapting and developing miniaturized assays in 96-well or 384-well plate formats to measure antimicrobial, antifungal, or other relevant activities. drugtargetreview.comnih.gov Automation and robotics can dramatically increase the speed and reproducibility of screening. drugtargetreview.com
Mechanism-Based Screens: Designing HTS assays that report on specific mechanisms of action, such as membrane permeabilization, enzyme inhibition, or biofilm disruption. frontiersin.org This provides richer data than simple cell viability assays.
Phenotypic Screening Platforms: Employing advanced cell-based imaging and analysis to observe the effects of compounds on microbial morphology and physiology in real-time. This can uncover unexpected activities and provide valuable mechanistic clues. nih.gov
Multiplexed Assays: Creating platforms that can simultaneously measure multiple parameters (e.g., cytotoxicity, biofilm inhibition, and planktonic growth inhibition) for a more comprehensive and efficient evaluation of each compound. frontiersin.org
Synergistic Interactions with Other Bioactive Compounds and Delivery Systems
The utility of iodinated 5-Methyl-2-propan-2-ylphenol derivatives can be significantly enhanced by exploring their interactions with other agents and by utilizing advanced delivery systems.
Future research in this domain will investigate:
Combination Therapy: Screening for synergistic effects when these derivatives are combined with existing antibiotics or antifungal agents. This approach could potentially lower the required doses of both drugs, reduce toxicity, and combat the development of drug resistance.
Nanoformulations: Encapsulating iodinated carvacrol derivatives into nanocarriers such as liposomes, nanoemulsions, or polymeric nanoparticles. dntb.gov.uaresearchgate.netmdpi.com Nanoformulations can improve the solubility, stability, and bioavailability of these compounds, and can enable targeted delivery to specific sites of infection or disease. researchgate.netnih.govfrontiersin.org Studies on carvacrol have already shown that nano-based delivery systems can significantly improve its biological activity. researchgate.netfrontiersin.org
Functionalized Materials: Incorporating these derivatives into materials such as wound dressings, medical device coatings, or food packaging films to impart antimicrobial properties. The covalent attachment or non-covalent coating of these compounds onto surfaces could prevent microbial colonization and biofilm formation.
This multi-pronged research strategy, spanning from green synthesis to advanced biological evaluation and formulation, will be key to unlocking the full therapeutic and commercial potential of iodinated 5-Methyl-2-propan-2-ylphenol derivatives.
Q & A
Q. What are the optimal synthetic routes for 5-Methyl-2-propan-2-ylphenol;iodide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves alkylation of 5-methylphenol with isopropyl iodide under basic conditions (e.g., K₂CO₃ in acetone). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel. Purity validation requires high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Ensure stoichiometric control of iodide to avoid byproducts. Detailed documentation of reagent sources, purity, and reaction conditions is critical for reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the phenolic and isopropyl substituents. The iodide counterion does not directly appear in NMR but influences solubility.
- IR Spectroscopy : Identify O-H (phenolic, ~3200 cm⁻¹) and C-O (phenolic ether, ~1250 cm⁻¹) stretches.
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative mode detects the deprotonated phenol and iodide adducts. Cross-validate with elemental analysis for C, H, and I content .
Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Collect diffraction data using a synchrotron or laboratory X-ray source. Refine the structure using SHELXL, which handles heavy atoms like iodine efficiently. Note potential challenges from iodide’s high electron density, which may require longer exposure times or twinning corrections. Compare unit cell parameters with powder diffraction data to confirm phase purity .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., overlapping reflections) be resolved for iodide-containing compounds?
- Methodological Answer : Overlapping reflections, common in compounds with heavy atoms, require high-resolution data (≤1.0 Å). Use the SHELXD program for dual-space structure solution, which is robust for handling pseudosymmetry. If twinning is suspected (e.g., in tetragonal systems), apply the Hooft parameter in SHELXL to refine twin laws. Validate with R-factor convergence and difference Fourier maps .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA. Optimize geometry at the B3LYP/6-311+G(d,p) level, with iodine treated using an effective core potential (e.g., LANL2DZ). Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Compare computed IR/NMR spectra with experimental data for validation. Use the InChIKey from PubChem to cross-reference computational and experimental datasets .
Q. How can redox titration be adapted to quantify iodide content in this compound?
- Methodological Answer :
Dissolve the compound in acetic acid and treat with excess chlorine water to oxidize iodide to iodate (IO₃⁻). Boil to remove excess Cl₂, then add potassium iodide to reduce IO₃⁻ to I₂. Titrate liberated I₂ with standardized Na₂S₂O₃ using starch indicator. Calculate iodide content via stoichiometry:
Ensure blank corrections and uncertainty analysis for precision .
Data Contradiction and Validation
Q. How should researchers address discrepancies between experimental and computational structural data?
- Methodological Answer : Re-examine experimental conditions (e.g., crystal quality, solvent effects) and computational parameters (basis set choice, solvent model). For X-ray data, check for disorder or thermal motion artifacts. If bond lengths deviate >0.05 Å, consider alternative refinement models (e.g., anisotropic displacement parameters). Validate with spectroscopic consistency (e.g., NMR coupling constants vs. DFT-predicted dihedral angles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
